5-Iodo-3-nitro-1H-pyrazole
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Overview
Description
5-Iodo-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of iodine and nitro groups at positions 5 and 3, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-nitro-1H-pyrazole typically involves the iodination and nitration of a pyrazole precursor. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar iodination and nitration reactions. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group at the 3-position can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for reduction reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the iodine atom.
Reduction: The major product is 5-Iodo-3-amino-1H-pyrazole.
Oxidation: The major products are N-oxides of this compound.
Scientific Research Applications
5-Iodo-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodo-3-nitro-1H-pyrazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodo-1H-pyrazole: Lacks the nitro group, affecting its redox properties.
3,5-Dinitro-1H-pyrazole: Contains an additional nitro group, enhancing its oxidative potential.
Uniqueness
5-Iodo-3-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential biological activities. Its dual functionalization allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-iodo-5-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2IN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLJYUXTRJDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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